molecular formula C9H8Cl2N4S B3084048 4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-53-1

4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084048
CAS No.: 1142207-53-1
M. Wt: 275.16 g/mol
InChI Key: GPJHVHGPUBRPBV-UHFFFAOYSA-N
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Description

4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino, dichlorophenyl, and thiol groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Mechanism of Action

Target of Action

Similar compounds have been used in the treatment and prevention of non-hodgkin’s lymphomas , suggesting potential targets within the lymphoid system.

Mode of Action

Based on its structural similarity to other compounds used in the treatment of non-hodgkin’s lymphomas , it can be hypothesized that it may interact with specific targets in the lymphoid system, leading to changes that inhibit the growth of malignant cells.

Biochemical Pathways

Given its potential use in the treatment of non-hodgkin’s lymphomas , it may impact pathways related to B-lymphocyte differentiation and the growth of malignant clones.

Result of Action

Similar compounds have shown growth inhibitory effects in non-hodgkin’s lymphomas , suggesting that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated under reflux to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced to modify the triazine ring or the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .

Scientific Research Applications

4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its triazine ring, which imparts distinct chemical properties compared to pyridine or pyrimidine derivatives. The combination of amino, dichlorophenyl, and thiol groups provides a versatile platform for chemical modifications and applications .

Properties

IUPAC Name

4-amino-2-(2,6-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4S/c10-4-2-1-3-5(11)6(4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJHVHGPUBRPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2NC(=S)NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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